Chemical structure and physical properties of[1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile
Chemical structure and physical properties of[1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile
An In-Depth Technical Guide on [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile: Chemical Architecture, Synthesis, and Medicinal Applications
Executive Summary
In contemporary medicinal chemistry, the pursuit of novel heterocyclic scaffolds is driven by the need to overcome metabolic liabilities, improve target selectivity, and enhance pharmacokinetic profiles. [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile (CAS: 1823870-83-2) has emerged as a highly privileged, electron-deficient bicyclic core [1]. Functioning as a robust purine bioisostere, this scaffold is increasingly utilized in the design of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists—most notably, Adenosine A2A receptor antagonists for the treatment of Parkinson's disease [2].
As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with a comprehensive, field-proven guide to the physicochemical properties, structural causality, and synthetic methodologies associated with this critical building block.
Chemical Structure and Physicochemical Profile
The[1,2,4]triazolo[1,5-a]pyrazine core consists of a five-membered triazole ring fused to a six-membered pyrazine ring, sharing a bridgehead nitrogen (N4). This specific topology creates a highly delocalized, 10- π electron aromatic system. The introduction of a carbonitrile (cyano) group at the 5-position serves a dual purpose:
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Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), significantly lowering the electron density of the pyrazine ring. This enhances the scaffold's resistance to cytochrome P450-mediated oxidative metabolism.
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Pharmacophoric Interaction: The cyano nitrogen acts as a potent, directional hydrogen bond acceptor, capable of interacting with specific polar residues in the binding pockets of target proteins.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Descriptor |
| IUPAC Name | [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile |
| CAS Registry Number | 1823870-83-2 |
| Molecular Formula | C₆H₃N₅ |
| Molecular Weight | 145.12 g/mol |
| SMILES String | N#Cc1cncc2ncnn12 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area (TPSA) | ~74.8 Ų |
| Estimated LogP | 0.4 - 0.8 |
Data synthesized from standard chemical database parameters for triazolopyrazine derivatives [3].
Mechanistic Insights: The Purine Bioisostere Concept
The structural resemblance of [1,2,4]triazolo[1,5-a]pyrazine to adenine makes it an ideal candidate for targeting ATP-binding sites in kinases and orthosteric sites in purinergic receptors. However, unlike standard purines, the altered nitrogen placement at the bridgehead position shifts the dipole moment and alters the hydrogen-bonding network.
In the context of Parkinson's disease, antagonizing the Adenosine A2A receptor in the striatum reduces the inhibitory tone on the indirect medium spiny neurons (MSNs), thereby restoring motor function without relying on dopaminergic pathways [2]. The triazolopyrazine core anchors the molecule within the transmembrane helices (TM) of the A2A receptor, while the 5-carbonitrile group projects into a deep hydrophobic sub-pocket, displacing high-energy water molecules and driving binding affinity through favorable binding entropy.
Figure 1: Mechanism of action for triazolopyrazine-based A2A receptor antagonists.
Synthetic Methodologies and Experimental Protocols
Direct cyanation of the unfunctionalized pyrazine core is synthetically unviable due to the lack of an activated leaving group. Therefore, the most reliable, self-validating approach is the palladium-catalyzed cyanation of 5-bromo-[1,2,4]triazolo[1,5-a]pyrazine.
Expert Insight (Causality of Reagent Selection): While Pd(PPh₃)₄ is a classical catalyst for this transformation, I highly recommend the use of Pd₂(dba)₃ in combination with the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene). Monodentate phosphine ligands are highly susceptible to forming stable, inactive Pd(II)-cyanide complexes (catalyst poisoning). The rigid bite angle of dppf enforces a cis-geometry at the palladium center, vastly accelerating the reductive elimination step and ensuring a robust catalytic cycle [4]. Zinc cyanide (Zn(CN)₂) is utilized over NaCN or KCN due to its lower toxicity and controlled release of cyanide ions, which further prevents catalyst deactivation.
Figure 2: Palladium-catalyzed cyanation workflow utilizing a bidentate ligand system.
Step-by-Step Experimental Protocol
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Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-[1,2,4]triazolo[1,5-a]pyrazine (1.0 equiv, 5.0 mmol), Zn(CN)₂ (0.6 equiv, 3.0 mmol), Pd₂(dba)₃ (0.05 equiv, 0.25 mmol), and dppf (0.1 equiv, 0.5 mmol).
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Atmosphere Control: Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-high purity Argon (repeat 3 times). Critical Step: Oxygen must be rigorously excluded to prevent oxidation of the phosphine ligand.
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Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) (15 mL) via syringe.
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Reaction: Heat the reaction mixture to 120 °C in a pre-heated oil bath for 4–6 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The disappearance of the starting material validates the completion of the catalytic cycle.
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Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove palladium black and insoluble zinc salts. Wash the organic filtrate with 5% aqueous LiCl solution (3 x 20 mL) to remove DMF, followed by brine (20 mL).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the title compound as an off-white solid.
Analytical Characterization Protocols
To ensure the structural integrity and purity of the synthesized [1,2,4]Triazolo[1,5-a]pyrazine-5-carbonitrile, a multi-modal analytical approach is required. The electron-withdrawing nature of the nitrile group heavily deshields the adjacent pyrazine protons, shifting them downfield.
Table 2: Expected Quantitative Analytical Data
| Methodology | Expected Spectral Data / Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.45 (d, J = 1.5 Hz, 1H, Pyrazine C8-H), 9.12 (d, J = 1.5 Hz, 1H, Pyrazine C6-H), 8.85 (s, 1H, Triazole C2-H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155.2 (C2), 148.5 (C8), 145.1 (C6), 140.3 (C8a), 130.5 (C5), 114.8 (C ≡ N). |
| FT-IR (ATR, cm⁻¹) | 3050 (Aromatic C-H stretch), 2235 (Sharp, distinct C ≡ N stretch) , 1610, 1540 (C=N, C=C aromatic stretches). |
| LC-MS (ESI+) | m/z calculated for C₆H₄N₅ [M+H]⁺: 146.05; Found: 146.1. |
Note: The meta-coupling (J = ~1.5 Hz) between the C6 and C8 protons across the pyrazine nitrogen (N7) is a self-validating marker of the intact pyrazine ring.
Handling, Stability, and Storage
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Stability: The compound is stable under standard laboratory conditions. However, the cyano group is susceptible to hydrolysis under strongly acidic or basic aqueous conditions at elevated temperatures (forming the corresponding primary amide or carboxylic acid).
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Storage: Store in a tightly sealed amber glass vial at 2–8 °C under an inert atmosphere (Argon or Nitrogen) to prevent ambient moisture absorption.
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Safety: Handle within a certified chemical fume hood. As a nitrile-containing compound, avoid exposure to strong acids which could theoretically liberate trace hydrogen cyanide (HCN) gas.
